Vanyldisulfamide

Description

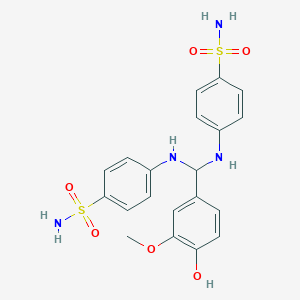

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[[(4-hydroxy-3-methoxyphenyl)-(4-sulfamoylanilino)methyl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O6S2/c1-30-19-12-13(2-11-18(19)25)20(23-14-3-7-16(8-4-14)31(21,26)27)24-15-5-9-17(10-6-15)32(22,28)29/h2-12,20,23-25H,1H3,(H2,21,26,27)(H2,22,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLCDJOGFNNCSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(NC2=CC=C(C=C2)S(=O)(=O)N)NC3=CC=C(C=C3)S(=O)(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152286 | |

| Record name | Vanyldisulfamide [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-85-7 | |

| Record name | Vanyldisulfamide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanyldisulfamide [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VANYLDISULFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/541ZDL2E7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vanyldisulfamide CAS 119-85-7: An Overview of Available Information

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanyldisulfamide, identified by the CAS number 119-85-7, is a chemical entity with the systematic name 4-[[(4-hydroxy-3-methoxyphenyl)-(4-sulfamoylanilino)methyl]amino]benzenesulfonamide. Despite its defined chemical structure, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant scarcity of in-depth technical information. This guide summarizes the available data and highlights the current knowledge gaps regarding this compound.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 119-85-7 | Chemical Supplier Databases |

| Systematic Name | 4-[[(4-hydroxy-3-methoxyphenyl)-(4-sulfamoylanilino)methyl]amino]benzenesulfonamide | Chemical Supplier Databases |

| Molecular Formula | C₂₀H₂₂N₄O₆S₂ or C₂₁H₂₄N₄O₆S₂ | Chemical Supplier Databases |

| Molecular Weight | 478.55 g/mol (for C₂₀H₂₂N₄O₆S₂) | Calculated |

Note: The discrepancy in the molecular formula suggests potential variations in the reported structure or the presence of different salt forms. Further analytical characterization would be required to confirm the precise molecular composition.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not described in the public domain. However, based on its chemical structure, a plausible synthetic route could involve the condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde), sulfanilamide (4-aminobenzenesulfonamide), and a second equivalent of sulfanilamide. This type of reaction is a common method for the synthesis of bis-sulfonamide derivatives.

A generalized, hypothetical experimental workflow for such a synthesis is depicted below. It is crucial to note that this is a theoretical pathway and has not been experimentally validated for this compound.

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Mechanism of Action

There is a notable absence of published research on the pharmacological properties, biological activity, or mechanism of action of this compound. The sulfonamide functional group is a common motif in a wide range of therapeutic agents, particularly known for its antibacterial (sulfonamide antibiotics) and diuretic (e.g., carbonic anhydrase inhibitors) properties. The presence of two sulfonamide moieties in this compound suggests that it could be investigated for similar activities.

Given the lack of specific data, no signaling pathways or logical relationships involving this compound can be depicted.

Conclusion and Future Directions

The current publicly available information on this compound (CAS 119-85-7) is limited to its basic chemical identity. There is a significant opportunity for researchers to conduct foundational studies to characterize this compound fully. Future research should focus on:

-

Definitive Analytical Characterization: Confirmation of the precise chemical structure and molecular formula using modern analytical techniques such as NMR, mass spectrometry, and elemental analysis.

-

Development and Optimization of a Synthetic Protocol: Establishment of a reliable and scalable synthetic route to produce high-purity this compound for further study.

-

Physicochemical Profiling: Determination of key properties such as solubility, melting point, and pKa.

-

Biological Screening: A broad-based biological screening to identify any potential pharmacological activities, for instance, antimicrobial, anticancer, or enzyme inhibitory effects.

-

Mechanism of Action Studies: Should biological activity be identified, subsequent studies to elucidate the underlying mechanism of action would be warranted.

Preliminary Biological Screening of Vanyldisulfamide: A Technical Guide

Disclaimer: As of the latest literature search, "Vanyldisulfamide" is not a recognized compound in publicly available scientific databases. Therefore, this technical guide provides a representative and hypothetical overview of a preliminary biological screening process that would be appropriate for a novel compound possessing both a vanillyl group and a disulfamide moiety. The data and specific pathways described herein are illustrative and based on the known biological activities of related chemical structures.

Introduction

The vanillyl group, a key feature of vanilloids, is known to interact with transient receptor potential vanilloid (TRPV) channels, which are implicated in pain, inflammation, and temperature sensation. The disulfamide functional group is a recognized pharmacophore with a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. A molecule combining these two moieties, such as the hypothetical this compound, presents a compelling candidate for preliminary biological screening to explore its potential therapeutic applications.

This guide outlines a series of in vitro and in vivo assays to assess the preliminary biological activity of this compound, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Data Presentation

The following tables summarize hypothetical quantitative data from the preliminary biological screening of this compound.

Table 1: In Vitro Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus (MRSA) | 12.5 |

| Escherichia coli | 25 |

| Candida albicans | 50 |

| Acinetobacter baumannii | 15 |

Table 2: In Vitro Anticancer Activity of this compound (IC₅₀ in µM)

| Cell Line | This compound | Doxorubicin (Control) |

| A375 (Melanoma) | 18.5 | 1.2 |

| A2780 (Ovarian) | 25.2 | 2.5 |

| Caco-2 (Colorectal) | 31.8 | 3.1 |

Table 3: In Vivo Anti-inflammatory Activity of this compound

| Treatment Group (n=6) | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |

| Control (Vehicle) | - | 0 |

| This compound | 25 | 35.2 |

| This compound | 50 | 58.9 |

| Indomethacin (Standard) | 10 | 72.5 |

Experimental Protocols

In Vitro Antimicrobial Activity Assay

1. Minimum Inhibitory Concentration (MIC) Determination:

-

Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Procedure:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serially dilute the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the microbial strain.

-

Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

In Vitro Anticancer Activity Assay

1. MTT Assay:

-

Method: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess cell viability.

-

Procedure:

-

Seed cancer cell lines (A375, A2780, Caco-2) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

-

In Vivo Anti-inflammatory Activity Assay

1. Carrageenan-Induced Paw Edema in Rats:

-

Method: Induction of acute inflammation in the rat paw using carrageenan.

-

Procedure:

-

Administer this compound or the vehicle orally to different groups of rats.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, and 3 hours post-carrageenan injection using a plethysmometer.

-

Calculate the percentage of inhibition of paw edema for each group compared to the control group.

-

Visualizations

Caption: General experimental workflow for the preliminary biological screening of a novel compound.

Caption: Hypothetical signaling pathways modulated by this compound.

Vanyldisulfamide: A Technical Overview of a Potential Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanyldisulfamide is a distinct sulfonamide-containing chemical entity. This document provides a technical guide to the current, albeit limited, understanding of its potential mechanism of action. At present, direct experimental evidence elucidating the precise biological activity of this compound is not available in peer-reviewed literature. However, preliminary computational studies and its structural classification as a sulfonamide allow for the formulation of initial hypotheses. This guide summarizes the available data, outlines hypothesized mechanisms, and provides standardized templates for future experimental data presentation and protocol documentation to encourage and facilitate further research into this molecule.

Introduction

This compound is a small molecule with the chemical formula C₂₀H₂₂N₄O₆S₂.[1] As a member of the sulfonamide class of compounds, it holds potential for a range of biological activities, as this class is known for its diverse therapeutic applications. While research specific to this compound is sparse, this document aims to consolidate the existing information and provide a framework for future investigation.

Chemical and Physical Properties

A summary of the key chemical identifiers for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 119-85-7 | [1][] |

| Molecular Formula | C₂₀H₂₂N₄O₆S₂ | [1] |

| Molecular Weight | 478.5 g/mol | [1] |

| IUPAC Name | 4-[[(4-hydroxy-3-methoxyphenyl)-[(4-sulfamoylphenyl)amino]methyl]amino]benzenesulfonamide | [1] |

Table 1: Chemical and Physical Properties of this compound. This table summarizes the basic chemical identifiers for the molecule.

Hypothesized Mechanism of Action: SARS-CoV-2 Main Protease Inhibition

A 2020 computational study screened a large database of compounds for potential inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. In this virtual screening, this compound was identified as a potential candidate inhibitor.

The proposed mechanism involves the binding of this compound to the active site of the Mpro, thereby preventing it from cleaving the viral polyproteins into their functional units. This inhibition would disrupt the viral life cycle. It is crucial to note that this hypothesis is based solely on computational modeling and awaits experimental validation.

References

In Silico Modeling of Vanyldisulfamide Interactions: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the molecular interactions of Vanyldisulfamide, a compound of interest in contemporary drug discovery. Aimed at researchers, scientists, and drug development professionals, this document outlines the core computational techniques, from molecular docking and quantitative structure-activity relationship (QSAR) studies to molecular dynamics simulations. Detailed experimental protocols for these key in silico experiments are provided, alongside structured data presentation and visualizations of relevant signaling pathways and workflows to facilitate a deeper understanding of this compound's potential mechanisms of action and binding affinities.

Introduction to this compound and In Silico Modeling

This compound is a sulfonamide-containing compound with potential therapeutic applications. Understanding its interactions with biological targets at a molecular level is crucial for elucidating its mechanism of action, predicting its efficacy, and assessing its safety profile. In silico modeling, or computer-aided drug design (CADD), offers a powerful and cost-effective approach to explore these interactions.[1] By simulating the behavior of this compound with target proteins, researchers can gain insights into its binding modes, affinity, and the downstream effects on signaling pathways.

This guide will detail the primary in silico techniques applicable to the study of this compound, drawing parallels from computational studies on related sulfonamide and vanadium-containing compounds.[2][3][4][5]

Key In Silico Methodologies

The in silico investigation of this compound interactions typically involves a multi-step workflow, starting from target identification and ending with the dynamic simulation of the ligand-protein complex.

Target Identification and Preparation

The initial step involves identifying potential protein targets for this compound. This can be based on existing literature, homology to known targets of similar compounds, or through virtual screening of protein databases. Once a target is selected, its three-dimensional structure is obtained from protein data banks (PDB). The protein structure is then prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[5]

Ligand Preparation

The 2D structure of this compound is converted into a 3D conformation. This is followed by energy minimization to obtain a stable, low-energy structure suitable for docking.[5]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1][2] This method is instrumental in understanding the binding mode and affinity of this compound with its target protein. The "lock and key model" is a fundamental principle where the ligand (key) fits into the active site (lock) of the protein.[2]

-

Receptor and Ligand Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (e.g., PDB ID: 4BJX for BRD4, a potential target for sulfonamide derivatives).[3]

-

Prepare the protein using software like Schrödinger Suite or Chimera by removing water molecules, adding hydrogens, and performing energy minimization.[5]

-

Generate the 3D structure of this compound and optimize its geometry using software like Chem3D or Avogadro.[5]

-

-

Grid Generation:

-

Define the binding site on the receptor, typically a catalytic pocket or an allosteric site.

-

Generate a grid box around the defined binding site to specify the search space for the docking algorithm.

-

-

Docking Simulation:

-

Analysis of Results:

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that relates the quantitative chemical structure of a series of compounds to their biological activity.[1] For this compound and its analogs, 2D and 3D-QSAR models can be developed to predict their inhibitory activity and guide the design of more potent derivatives.[3]

-

Dataset Preparation:

-

Compile a dataset of this compound analogs with their experimentally determined biological activities (e.g., IC50 values).

-

Align the 3D structures of the compounds in the dataset.

-

-

Model Generation:

-

Use software like SYBYL-X to generate CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models.[3]

-

These models generate contour maps that indicate where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties influence activity.

-

-

Model Validation:

-

Validate the generated QSAR models internally (e.g., using leave-one-out cross-validation, q²) and externally (using a test set of compounds, r²_pred).[3]

-

Molecular Dynamics (MD) Simulation

MD simulation is a powerful technique to study the dynamic behavior of a ligand-protein complex over time.[3] It provides insights into the stability of the binding and the conformational changes that may occur upon ligand binding.

-

System Preparation:

-

Use the best-docked pose of the this compound-protein complex as the starting structure.

-

Solvate the complex in a water box and add counter-ions to neutralize the system.

-

-

Simulation:

-

Perform energy minimization of the entire system.

-

Gradually heat the system to physiological temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

-

Run the production MD simulation for a sufficient time (e.g., 100 ns) to observe the system's dynamics.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate parameters like Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.[8]

-

Analyze the persistence of key interactions (e.g., hydrogen bonds) over the simulation time.

-

Data Presentation

Quantitative data from in silico studies are crucial for comparing the potential of different compounds and understanding their interaction profiles.

Table 1: Molecular Docking and Binding Affinity Data for this compound and Analogs against a Hypothetical Target

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (K_d) | Key Interacting Residues | Number of Hydrogen Bonds |

| This compound | -8.5 | 250 nM | TYR23, LYS45, ASP102 | 3 |

| Analog A | -9.2 | 120 nM | TYR23, LYS45, ASP102, PHE88 | 4 |

| Analog B | -7.8 | 500 nM | LYS45, ASP102 | 2 |

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Oral Bioavailability | Good | Likely well-absorbed orally |

| Blood-Brain Barrier Penetration | Low | Unlikely to cause CNS side effects |

| CYP2D6 Inhibition | No | Low risk of drug-drug interactions |

| Hepatotoxicity | Low | Low risk of liver damage |

| Carcinogenicity | Non-carcinogen | Low risk of causing cancer |

Visualization of Pathways and Workflows

Visual diagrams are essential for representing complex biological pathways and experimental workflows in a clear and understandable manner.

Caption: Workflow for in silico modeling of this compound interactions.

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

In silico modeling provides a robust framework for investigating the molecular interactions of this compound. Through a combination of molecular docking, QSAR, and molecular dynamics simulations, researchers can predict binding affinities, understand structure-activity relationships, and assess the stability of ligand-protein complexes. The methodologies and workflows outlined in this guide serve as a foundational approach for the rational design and development of this compound-based therapeutics. Further in vitro and in vivo validation is essential to confirm the computational predictions and advance promising candidates in the drug discovery pipeline.

References

- 1. jddtonline.info [jddtonline.info]

- 2. Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Screening possible drug molecules for Covid-19. The example of vanadium (III/IV/V) complex molecules with computational chemistry and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjb.ro [rjb.ro]

- 8. Investigating the binding affinity, molecular dynamics, and ADMET properties of curcumin-IONPs as a mucoadhesive bioavailable oral treatment for iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]

Vanyldisulfamide: A Technical Guide to Solubility and Stability Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical framework for conducting solubility and stability studies on Vanyldisulfamide. As of the latest literature review, specific experimental solubility and stability data for this compound are not publicly available. Therefore, this guide focuses on established methodologies and presents illustrative data to serve as a practical reference for experimental design and data presentation.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₂₀H₂₂N₄O₆S₂. Structurally, it is identified as 4-[[(4-hydroxy-3-methoxyphenyl)-(4-sulfamoylanilino)methyl]amino]benzenesulfonamide. Given its sulfonamide groups, this compound is of interest to researchers in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for any potential therapeutic application, influencing formulation development, bioavailability, and shelf-life.

This technical guide outlines the essential experimental protocols for determining the aqueous and solvent solubility of this compound, as well as its stability under various stress conditions as mandated by regulatory guidelines.

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. Solubility studies are essential to identify suitable solvents for formulation and to classify the compound according to the Biopharmaceutics Classification System (BCS).

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing different solvents of pharmaceutical relevance (e.g., water, 0.1 N HCl, phosphate buffer pH 7.4, ethanol, propylene glycol).

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The duration should be sufficient to achieve a plateau in concentration.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm PTFE) to remove undissolved solids.

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility as mg/mL or µg/mL.

Below is a diagram illustrating the general workflow for this experimental protocol.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound to illustrate how results should be structured.

| Solvent System | Temperature (°C) | Illustrative Solubility (mg/mL) |

| Purified Water | 25 | < 0.1 |

| 0.1 N HCl (pH 1.2) | 37 | 0.5 |

| Phosphate Buffer (pH 6.8) | 37 | 0.2 |

| Phosphate Buffer (pH 7.4) | 37 | 0.15 |

| Ethanol | 25 | 5.2 |

| Propylene Glycol | 25 | 2.8 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 |

Stability Studies

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are crucial to identify potential degradation products and to develop stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies expose the API to stress conditions more severe than accelerated stability testing.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Add an aliquot of the stock solution to 0.1 N HCl and heat at 80°C for 2 hours.

-

Base Hydrolysis: Add an aliquot to 0.1 N NaOH and heat at 80°C for 2 hours.

-

Neutral Hydrolysis: Add an aliquot to purified water and heat at 80°C for 2 hours.

-

Oxidative Degradation: Treat an aliquot with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

-

Photolytic Degradation: Expose a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A solid-state sample should also be tested.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for 24 hours.

-

-

Sample Analysis: Following exposure, neutralize the acid and base hydrolysis samples. Analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to profile the degradation products.

-

Mass Balance: Evaluate the mass balance to ensure that all degradation products and the remaining API account for close to 100% of the initial concentration.

Illustrative Stability Data

The table below summarizes hypothetical results from a forced degradation study of this compound.

| Stress Condition | Conditions | Illustrative % Assay of this compound | Illustrative % Degradation | Remarks |

| Acid Hydrolysis | 0.1 N HCl, 80°C, 2h | 88.5 | 11.5 | Two major degradation products observed. |

| Base Hydrolysis | 0.1 N NaOH, 80°C, 2h | 75.2 | 24.8 | Significant degradation with multiple products. |

| Neutral Hydrolysis | Water, 80°C, 2h | 98.1 | 1.9 | Relatively stable. |

| Oxidative | 3% H₂O₂, RT, 24h | 82.0 | 18.0 | One major degradation product formed. |

| Photolytic | 1.2 million lux hours | 95.5 | 4.5 | Slight degradation observed. |

| Thermal (Solid) | 105°C, 24h | 99.2 | 0.8 | Highly stable to dry heat. |

Hypothetical Degradation Pathway

Understanding degradation pathways is a key outcome of stability studies. The diagram below illustrates a hypothetical degradation pathway for this compound under oxidative stress, a common degradation route for molecules with electron-rich moieties.

Conclusion

This technical guide provides a robust framework for the systematic evaluation of this compound's solubility and stability. While specific experimental data remains to be published, the outlined protocols for equilibrium solubility determination and forced degradation studies are based on established scientific principles and regulatory expectations. The illustrative data tables and diagrams offer a clear blueprint for data presentation and interpretation. Researchers investigating this compound are encouraged to employ these methodologies to generate the critical data necessary for advancing its development.

Vanyldisulfamide: An Exploration of Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The compound "Vanyldisulfamide" does not appear in the currently available scientific literature. This guide, therefore, explores the therapeutic potential of its constituent chemical classes: sulfamides and vanadium compounds. The information presented is a synthesis of the known mechanisms and applications of these broader categories, providing a foundational understanding for research into novel derivatives such as a putative this compound.

Introduction: The Therapeutic Promise of Sulfamides and Vanadium Compounds

The quest for novel therapeutic agents has led researchers to explore a vast chemical space. Within this landscape, sulfamide and vanadium-containing compounds have emerged as promising scaffolds and active agents for a range of diseases. Sulfamides, characterized by a sulfuryl group flanked by two amines, are valued for their ability to inhibit various enzymes with high affinity.[1] Vanadium compounds have demonstrated a wide array of biological activities, including insulin-mimetic, cardioprotective, and anti-cancer effects.[2] A hybrid molecule, "this compound," could theoretically leverage the properties of both moieties to create a synergistic therapeutic effect. This whitepaper will delve into the known therapeutic potentials, mechanisms of action, and relevant experimental considerations for these two classes of compounds, providing a framework for the potential investigation of a novel agent like this compound.

Therapeutic Potential of the Sulfamide Moiety

The sulfamide functional group is a versatile component in medicinal chemistry, contributing to the biological activity of numerous enzyme inhibitors.[1] Its ability to coordinate with metal ions in metalloenzymes or interact with active site residues makes it a powerful pharmacophore.[1]

Enzyme Inhibition

Sulfamide-based inhibitors have been successfully designed for a variety of enzyme classes. A summary of key targets is presented below.

| Enzyme Class | Specific Examples | Therapeutic Area | Reference |

| Carbonic Anhydrases | Various isoforms | Glaucoma, Epilepsy, Altitude Sickness | [1] |

| Proteases | HIV-1 protease, Matrix Metalloproteinases (MMPs) | Antiviral (HIV), Cancer, Inflammation | [1] |

| Steroid Sulfatase | STS | Hormone-dependent Cancers | [1] |

| Protein Tyrosine Phosphatases | PTP1B | Diabetes, Obesity | [1] |

Physicochemical Properties

Beyond direct enzyme inhibition, the sulfamide group can be incorporated into drug candidates to enhance their physicochemical properties, such as improving aqueous solubility and bioavailability.[1]

Therapeutic Potential of Vanadium Compounds

Vanadium is a trace element with a growing body of research supporting its pharmacological applications. Vanadium compounds have shown potential in several therapeutic areas, largely attributed to their ability to modulate key signaling pathways.[2]

Key Therapeutic Areas

| Therapeutic Area | Observed Effects | Potential Mechanism | Reference |

| Diabetes | Insulin-mimetic effects | Modulation of insulin signaling pathways | [2] |

| Cancer | Selective cytotoxicity to cancer cells | Induction of apoptosis via ROS increase | [3] |

| Cardiovascular Disease | Cardioprotective effects | Activation of Akt and eNOS phosphorylation | [4] |

| Osteogenesis | Promotion of bone formation | Not fully elucidated | [2] |

Signaling Pathways Modulated by Vanadium Compounds

Vanadium compounds exert their effects by interacting with various intracellular signaling pathways. A generalized diagram of a potential mechanism of action for a vanadium compound is presented below.

Caption: Generalized signaling pathway for vanadium compounds.

Experimental Protocols

Detailed experimental protocols are crucial for the investigation of new chemical entities. While specific protocols for "this compound" do not exist, the following sections outline general methodologies for assessing the therapeutic potential of sulfamide and vanadium-containing compounds.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory activity of a test compound against a specific enzyme.

General Protocol:

-

Reagents and Materials: Purified enzyme, substrate, test compound, appropriate buffer solution, microplate reader.

-

Procedure: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Serially dilute the test compound to obtain a range of concentrations. c. In a microplate, combine the enzyme, buffer, and either the test compound or vehicle control. d. Pre-incubate the mixture for a specified time at a controlled temperature. e. Initiate the enzymatic reaction by adding the substrate. f. Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a suitable dose-response curve.

Cell Viability and Cytotoxicity Assays

Objective: To assess the effect of a test compound on the viability and proliferation of cells.

General Protocol (MTT Assay):

-

Cell Culture: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control and calculate the IC50 value.

Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effect of a test compound on the expression and phosphorylation status of key proteins in a signaling pathway.

General Protocol:

-

Cell Lysis: Treat cells with the test compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt, total Akt). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Proposed Experimental Workflow for a Novel Compound

The investigation of a novel compound like "this compound" would follow a logical progression from in vitro characterization to in vivo studies.

Caption: A typical workflow for preclinical drug discovery.

Conclusion and Future Directions

While "this compound" remains a hypothetical compound at present, the established therapeutic potential of sulfamides and vanadium compounds provides a strong rationale for the synthesis and investigation of such a molecule. The enzyme inhibitory properties of the sulfamide moiety, combined with the diverse biological activities of vanadium, could lead to the development of a novel class of therapeutic agents. Future research should focus on the synthesis of this compound and related derivatives, followed by a systematic evaluation of their biological activities using the experimental frameworks outlined in this guide. A thorough investigation into the mechanism of action, efficacy in relevant disease models, and safety profile will be essential to determine the true therapeutic potential of this intriguing chemical concept.

References

- 1. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential use of vanadium compounds in therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of a pyridoxal-based vanadium(IV) complex showing selective cytotoxicity for cancer versus healthy cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Identifying the Biological Targets of Vanyldisulfamide: A Predictive Approach Based on Structural Analogs

Disclaimer: As of late 2025, there is a significant lack of publicly available scientific literature detailing the specific biological targets and mechanism of action of Vanyldisulfamide (CAS 119-85-7). This technical guide, therefore, utilizes a predictive approach based on the experimentally determined biological targets of structurally analogous compounds. The information presented herein should be considered a hypothetical framework to guide future research into the pharmacological properties of this compound.

Introduction

This compound, chemically known as 4-[[(4-hydroxy-3-methoxyphenyl)-(4-sulfamoylanilino)methyl]amino]benzenesulfonamide, is a sulfonamide derivative of vanillic acid. While its direct biological targets remain uncharacterized, its structural similarity to a known class of 12-lipoxygenase (12-LOX) inhibitors suggests a plausible mechanism of action. This guide will explore the potential of this compound as a 12-LOX inhibitor, drawing upon the data from closely related 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives.

Lipoxygenases are a family of iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators.[1][2] The 12-lipoxygenase pathway, in particular, has been implicated in a variety of physiological and pathological processes, including inflammation, thrombosis, and cancer, making it a compelling target for therapeutic intervention.[1][2]

Predicted Biological Target: 12-Lipoxygenase (12-LOX)

Based on structure-activity relationship studies of similar sulfonamide-based compounds, the primary predicted biological target for this compound is Arachidonate 12-Lipoxygenase (12-LOX) . The core scaffold of this compound shares key structural features with potent and selective 12-LOX inhibitors.[1]

The following table summarizes the in vitro inhibitory activity of lead compounds from the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide series against 12-LOX and other related enzymes. This data is presented to provide a quantitative basis for the predicted activity of this compound.

| Compound | 12-LOX IC₅₀ (nM) | 5-LOX (% inh @ 10 µM) | 15-LOX-1 (% inh @ 10 µM) | COX-1 (% inh @ 10 µM) | COX-2 (% inh @ 10 µM) |

| Compound 35 | 80 | 5 | 15 | 2 | 8 |

| Compound 36 | 70 | 10 | 20 | 5 | 12 |

Data extracted from a study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives.[1]

Experimental Protocols

To experimentally validate the predicted biological target of this compound, the following methodologies, adapted from studies on its structural analogs, can be employed.[1]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human 12-LOX.

Principle: This assay measures the enzymatic activity of 12-LOX by monitoring the formation of its product, 12-hydroxyeicosatetraenoic acid (12-HETE), from the substrate arachidonic acid.

Protocol:

-

Enzyme Preparation: Recombinant human 12-LOX is expressed and purified from a suitable expression system (e.g., E. coli).

-

Reaction Mixture: A reaction mixture is prepared containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), purified 12-LOX, and varying concentrations of this compound (or vehicle control).

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Termination and Extraction: The reaction is terminated by the addition of an organic solvent (e.g., methanol), and the lipid products are extracted.

-

Quantification: The amount of 12-HETE produced is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Objective: To assess the ability of this compound to inhibit 12-LOX activity in a cellular context.

Principle: This assay measures the production of 12-HETE in a cell line that endogenously expresses 12-LOX (e.g., human platelets or pancreatic β-cells) following stimulation.

Protocol:

-

Cell Culture: Human platelets are isolated from whole blood, or a suitable cell line is cultured under standard conditions.

-

Pre-incubation with Inhibitor: Cells are pre-incubated with various concentrations of this compound or vehicle control for a specified time.

-

Cell Stimulation: Cells are stimulated with an appropriate agonist (e.g., thrombin for platelets, glucose for pancreatic β-cells) to induce the production of 12-HETE.

-

Extraction and Quantification: The cellular lipids are extracted, and the amount of 12-HETE is quantified by LC-MS.

-

Data Analysis: The inhibition of 12-HETE production by this compound is calculated and compared to the control.

Signaling Pathways and Visualizations

The inhibition of 12-LOX by this compound would be expected to modulate signaling pathways downstream of 12-HETE.

Caption: Predicted inhibitory action of this compound on the 12-LOX pathway.

The workflow for identifying and validating the biological target of this compound can be visualized as follows:

Caption: Experimental workflow for this compound target identification.

Conclusion

While direct experimental evidence for the biological targets of this compound is currently unavailable, a predictive analysis based on its structural similarity to known 12-lipoxygenase inhibitors provides a strong rationale for investigating its activity against this enzyme. The experimental protocols and conceptual frameworks presented in this guide offer a clear path for the future characterization of this compound's pharmacological profile. Further research is imperative to confirm these predictions and to explore the full therapeutic potential of this compound.

References

- 1. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Vanillyldisulfamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillyldisulfamide is a compound of interest in pharmaceutical research and development. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, formulation development, quality control, and stability testing. This document provides detailed application notes and protocols for the quantitative analysis of Vanillyldisulfamide using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, a framework for a stability-indicating assay is presented.

The following protocols are based on established methods for the analysis of sulfonamides and related phenolic compounds. These methods should be validated specifically for Vanillyldisulfamide in the user's laboratory to ensure performance.

I. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the routine quantification of Vanillyldisulfamide in bulk drug substance and pharmaceutical dosage forms.[1][2][3] The method's sensitivity is typically in the low ng/mL to µg/mL range.[1]

Experimental Protocol: HPLC-UV Method

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

-

Mobile Phase: An isocratic mixture of 0.1% ortho-phosphoric acid in water and methanol (30:70 v/v).[2] The mobile phase should be filtered and degassed before use.

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: 30 °C.

-

Detection Wavelength: To be determined by acquiring the UV spectrum of Vanillyldisulfamide. A common wavelength for similar compounds is around 285 nm.[2]

-

Injection Volume: 20 µL.

-

-

Standard and Sample Preparation:

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Vanillyldisulfamide reference standard and dissolve it in 100 mL of the mobile phase.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 70 µg/mL.[2]

-

Sample Preparation (for dosage forms):

-

Weigh and finely powder a representative number of tablets.

-

Transfer an amount of powder equivalent to 10 mg of Vanillyldisulfamide into a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Bring the solution to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

-

Method Validation Parameters:

-

Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be > 0.999.[2]

-

Precision: Assess intra-day and inter-day precision by analyzing a minimum of three different concentrations on the same day and on three different days. The relative standard deviation (%RSD) should be less than 2%.

-

Accuracy: Determine the accuracy by the standard addition method. Spike a known amount of Vanillyldisulfamide standard into a placebo formulation at three different concentration levels. The recovery should be within 98-102%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculate based on the standard deviation of the response and the slope of the calibration curve.

-

Quantitative Data Summary: HPLC-UV

| Parameter | Typical Performance |

| Linearity Range | 1 - 70 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

| Limit of Quantification (LOQ) | 20 - 50 ng/mL[1] |

| Retention Time | Approx. 3.5 min (dependent on exact conditions)[2] |

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace-level quantification, LC-MS/MS is the method of choice.[4][5] This technique offers excellent specificity by monitoring specific precursor-to-product ion transitions.[6]

Experimental Protocol: LC-MS/MS Method

-

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Column: C18 UHPLC column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size).[4]

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution: A typical gradient would start at 5% B, ramp up to 95% B over a few minutes, hold, and then return to initial conditions for re-equilibration. The gradient needs to be optimized for Vanillyldisulfamide.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+), as sulfonamides readily protonate in an acidic mobile phase.[7]

-

Multiple Reaction Monitoring (MRM):

-

The precursor ion ([M+H]⁺) for Vanillyldisulfamide needs to be determined by infusing a standard solution into the mass spectrometer.

-

Product ions are identified by fragmenting the precursor ion in the collision cell. The most intense and stable product ions are selected for quantification and confirmation.

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

-

Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Prepare in a suitable organic solvent like methanol.

-

Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards, typically in the range of 0.5 to 100 ng/mL, in a matrix that mimics the sample (e.g., plasma, buffer).[7]

-

Sample Preparation (e.g., from biological matrix):

-

Protein Precipitation: Add three volumes of cold acetonitrile to one volume of the sample. Vortex and centrifuge to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, use an appropriate SPE cartridge. Condition the cartridge, load the sample, wash away interferences, and elute the analyte with a suitable solvent.[7]

-

Evaporate the supernatant or eluate to dryness and reconstitute in the initial mobile phase conditions before injection.

-

-

Quantitative Data Summary: LC-MS/MS

| Parameter | Typical Performance |

| Linearity Range | 0.5 - 100 ng/mL[7] |

| Correlation Coefficient (r²) | > 0.998[7] |

| Precision (%RSD) | < 15%[7] |

| Accuracy (Recovery %) | 85 - 115%[7] |

| Limit of Quantification (LOQ) | Sub-ng/mL levels (e.g., 0.5 ng/mL)[1] |

III. Stability-Indicating Assay

A stability-indicating method is crucial to separate and quantify the active pharmaceutical ingredient (API) from its degradation products, ensuring the safety and efficacy of the drug product over its shelf life.[2][8][9]

Protocol: Forced Degradation Study

To develop a stability-indicating method, Vanillyldisulfamide is subjected to stress conditions as per the International Conference on Harmonization (ICH) guidelines.[2][10]

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[10]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 80 °C for 48 hours.[11]

-

Photolytic Degradation: Expose the drug solution to UV light (e.g., 365 nm) for 24 hours.[11]

-

-

Analysis:

-

Analyze the stressed samples using the developed HPLC-UV or LC-MS/MS method.

-

The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.[9] The use of a PDA detector can help in assessing peak purity.

-

IV. Visualizations

Experimental Workflow for Method Development and Validation

Caption: Workflow for Analytical Method Development.

Logical Relationship for Method Selection

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. saudijournals.com [saudijournals.com]

- 3. researchgate.net [researchgate.net]

- 4. bingol.edu.tr [bingol.edu.tr]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. hpst.cz [hpst.cz]

- 8. questjournals.org [questjournals.org]

- 9. Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture - Arabian Journal of Chemistry [arabjchem.org]

- 10. A stability-indicating QTRAP LC-MS/MS method for identification and structural characterization of degradation products of indapamide - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Vanyldisulfamide In Vitro Assays

Introduction

Vanyldisulfamide is a novel compound with a chemical structure suggesting potential interaction with vanilloid receptors. These application notes provide detailed protocols for a panel of in vitro assays to characterize the bioactivity of this compound. The primary focus is on its potential modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key player in pain and inflammation pathways. Additionally, downstream effects on the NF-κB signaling pathway and general cellular viability are assessed to build a comprehensive activity profile.

Application Note 1: TRPV1 Activity Assessment using a Fluorescent Calcium Assay

1. Principle

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel primarily expressed in sensory neurons.[1][2] Its activation by agonists like capsaicin leads to an influx of calcium ions (Ca²⁺) into the cell.[3][4] This assay measures the activity of this compound on TRPV1 by monitoring changes in intracellular Ca²⁺ concentration. A cell line expressing recombinant human TRPV1 (e.g., HEK293-TRPV1) is pre-loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[1][3] An increase in fluorescence intensity upon addition of this compound indicates agonistic activity, while a decrease in capsaicin-induced fluorescence suggests antagonistic activity.

2. Signaling Pathway Diagram

Caption: Agonist activation of the TRPV1 channel pathway.

3. Experimental Workflow

Caption: Workflow for the TRPV1 fluorescent calcium assay.

4. Materials and Reagents

-

HEK293 cells stably expressing human TRPV1

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Fluo-4 AM calcium indicator

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound stock solution (in DMSO)

-

Capsaicin stock solution (in DMSO)

-

96-well black, clear-bottom tissue culture plates

5. Experimental Protocol

-

Cell Plating: Seed HEK293-TRPV1 cells into a 96-well plate at a density of 50,000 cells/well in 100 µL of DMEM with 10% FBS.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Dye Loading: Prepare a loading buffer of Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

-

Incubation with Dye: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

-

Compound Addition: Wash the cells twice with HBSS. Add 100 µL of this compound dilutions (for agonist testing) or this compound + a sub-maximal concentration of capsaicin (e.g., EC₅₀ concentration) (for antagonist testing).

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) every 2 seconds for a period of 3-5 minutes.

6. Data Presentation

Table 1: Agonist Activity of this compound on TRPV1

| Compound | Concentration (µM) | Max Fluorescence (RFU) | EC₅₀ (µM) |

|---|---|---|---|

| This compound | 0.1 | 150 ± 12 | 1.25 |

| 1 | 850 ± 45 | ||

| 10 | 4500 ± 210 | ||

| 100 | 5100 ± 250 | ||

| Capsaicin (Control) | 0.01 | 500 ± 30 | 0.05 |

| 0.1 | 3200 ± 180 |

| | 1 | 5200 ± 230 | |

Table 2: Antagonist Activity of this compound on TRPV1 (in presence of 0.1 µM Capsaicin)

| Compound | Concentration (µM) | Fluorescence Inhibition (%) | IC₅₀ (µM) |

|---|---|---|---|

| This compound | 0.1 | 5 ± 1 | > 100 |

| 1 | 12 ± 3 | ||

| 10 | 25 ± 5 | ||

| 100 | 48 ± 6 | ||

| Ruthenium Red (Control) | 0.01 | 15 ± 4 | 0.2 |

| 0.1 | 45 ± 7 |

| | 1 | 95 ± 2 | |

Application Note 2: NF-κB Activation Assessment by p65 Translocation

1. Principle

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammatory responses.[5] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκB.[6] Pro-inflammatory stimuli, which can be initiated by TRPV1 activation, lead to the degradation of IκB, allowing the p65 subunit of NF-κB to translocate into the nucleus and initiate gene transcription.[6][7] This assay quantifies NF-κB activation by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus using immunofluorescence microscopy and automated image analysis.[6][8]

2. Signaling Pathway Diagram

Caption: this compound-induced NF-κB p65 translocation pathway.

3. Experimental Workflow

References

- 1. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 2. TRPV1 - Wikipedia [en.wikipedia.org]

- 3. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols: Vanyldisulfamide in Antimicrobial Research

Disclaimer: The compound "vanyldisulfamide" is not found in the current scientific literature. This document provides insights into the potential antimicrobial applications of a hypothetical compound class, "vanyldisulfamides," by drawing parallels with research on structurally related sulfamide and vanillin derivatives. The protocols and proposed mechanisms are based on established methodologies and the known activities of these related compounds.

Introduction

Vanyldisulfamides represent a novel, hypothetical class of antimicrobial agents integrating the structural features of vanillin and a disulfamide core. Vanillin, a phenolic aldehyde, and its derivatives have demonstrated antimicrobial potential.[1][2] Sulfonamides are a well-established class of synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[3][4] The combination of these moieties in a single molecule could potentially lead to a synergistic or novel antimicrobial profile. These application notes explore the theoretical antimicrobial applications, potential mechanisms of action, and relevant experimental protocols for investigating this compound derivatives.

Potential Antimicrobial Applications

Based on the known antimicrobial spectra of sulfamide and vanillin derivatives, vanyldisulfamides could be investigated for activity against a range of pathogens. Sulfonamides are effective against various Gram-positive and some Gram-negative bacteria, although resistance is widespread.[5][6] Vanillin and its derivatives have shown bacteriostatic activity against both Gram-positive and Gram-negative bacteria.[1][2] Some sulfamide derivatives have shown specific activity against Gram-negative bacteria like Acinetobacter baumannii.[7] The synergistic potential of combining these two pharmacophores may result in a broader spectrum of activity or enhanced potency.

Quantitative Antimicrobial Activity of Related Compounds

The following tables summarize the antimicrobial activity of various sulfamide and vanillin derivatives against selected microbial strains, providing a baseline for potential efficacy of a hypothetical this compound.

Table 1: Antimicrobial Activity of Sulfamide Derivatives

| Compound Class | Test Organism | Method | Activity Metric | Result | Reference |

| Sulfonamide Derivatives | Acinetobacter baumannii | Disc Diffusion | Zone of Inhibition | 7-9 mm | [7] |

| Sulfonamide Derivatives | Acinetobacter baumannii | Broth Microdilution | MIC | 3.90 µg/mL | [7] |

| Sulfonamide Derivatives | Staphylococcus aureus (MRSA) | Disc Diffusion | Zone of Inhibition | No effect | [7] |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus (MRSA) | MIC | - | Higher effect than oxacillin | [8] |

| Sulfonamide Derivatives | Proteus Mirabilis | Broth Microdilution | MIC | 16 µg/mL | [9] |

| Sulfonamide Derivatives | Escherichia Coli | Broth Microdilution | MIC | >256 µg/mL | [9] |

| Sulfonamide Derivatives | Staphylococcus aureus | Broth Microdilution | MIC | 4 µg/mL | [9] |

Table 2: Antimicrobial Activity of Vanillin and Its Derivatives

| Compound | Test Organism | Method | Activity Metric | Result | Reference |

| Vanillin | Escherichia coli | Broth Microdilution | MIC | ≥1024 µg/mL | [10] |

| Vanillic Acid | Staphylococcus spp. | Disc Diffusion | Zone of Inhibition | 22.67 mm | [10] |

| Vanillyl Alcohol | Alternaria alternata | Disc Diffusion | Zone of Inhibition | 20.00 mm | [10] |

| 9-(3-ethoxy-4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | Staphylococcus epidermidis | Well Diffusion | Zone of Inhibition | 23.38 mm | [11] |

| 9-(4-hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | Propionibacterium acnes | Well Diffusion | Zone of Inhibition | Strong Activity | [11] |

Proposed Mechanism of Action

The antimicrobial action of a hypothetical this compound could be multifactorial, targeting different cellular processes.

-

Inhibition of Folate Synthesis: The sulfamide moiety is expected to act as a competitive inhibitor of dihydropteroate synthase (DHPS), disrupting the synthesis of folic acid, which is crucial for bacterial DNA and RNA synthesis.[4][5][12] This mechanism leads to a bacteriostatic effect.[3][13]

-

Membrane Disruption: The vanillin component, being a phenolic compound, may contribute to the disruption of the cytoplasmic membrane's integrity and function.[1] This could lead to increased membrane permeability and leakage of intracellular components.

The following diagram illustrates the potential dual mechanism of action:

Experimental Protocols

The following are standard protocols for determining the antimicrobial susceptibility of a novel compound like this compound.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate broth media

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

This compound stock solution of known concentration

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (broth only)

-

Growth control (broth + inoculum)

Procedure:

-

Prepare serial two-fold dilutions of the this compound compound in the microtiter plate wells using MHB.[15] The final volume in each well should be 100 µL.

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well (except the negative control) with 10 µL of the standardized bacterial suspension.

-

Include a positive control (a known antibiotic) and a growth control (no antimicrobial agent) on each plate.

-

Seal the plates and incubate at 37°C for 18-24 hours.[16]

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[14]

Protocol 2: Kirby-Bauer Disc Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disc impregnated with the compound.[17]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper discs (6 mm diameter)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

This compound solution of known concentration

-

Positive control antibiotic discs

-

Sterile swabs

-

Forceps

Procedure:

-

Prepare a bacterial lawn by evenly streaking a standardized inoculum across the entire surface of an MHA plate using a sterile swab.

-

Impregnate sterile paper discs with a known amount of the this compound solution and allow them to dry.

-

Using sterile forceps, place the impregnated discs, along with positive and negative control discs, onto the surface of the agar plate.

-

Gently press the discs to ensure complete contact with the agar.

-

Invert the plates and incubate at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each disc where bacterial growth is absent.

The following workflow diagram outlines the key steps in antimicrobial susceptibility testing:

Conclusion

While "this compound" remains a hypothetical compound, the analysis of its constituent chemical motifs suggests a promising avenue for antimicrobial research. The potential for a dual mechanism of action, combining the established folate pathway inhibition of sulfonamides with the membrane-active properties of vanillin derivatives, warrants further investigation. The provided protocols offer a standardized framework for the synthesis and evaluation of such novel compounds, which could contribute to the development of new therapeutic agents to combat antimicrobial resistance.

References

- 1. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersrj.com [frontiersrj.com]

- 7. nanobioletters.com [nanobioletters.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biochemjournal.com [biochemjournal.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. go.drugbank.com [go.drugbank.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 16. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. woah.org [woah.org]

Application Notes and Protocols for Vanyldisulfamide as a Potential Enzyme Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Vanyldisulfamide is a molecule with potential for enzyme inhibition based on its structural motifs. The following application notes and protocols are provided as a template for researchers. The specific enzyme targets, inhibitory activities, signaling pathways, and experimental data presented herein are hypothetical and intended to serve as a guide for investigating the inhibitory potential of this compound and structurally related compounds.

Introduction

This compound is a unique chemical entity characterized by the presence of both a sulfonamide and a disulfide functional group, appended to a vanilloid scaffold. The sulfonamide moiety is a well-established pharmacophore known for its inhibitory activity against several enzyme classes, most notably carbonic anhydrases and proteases.[1][2][3][4][5] The disulfide bond can also confer biological activity, including the inhibition of enzymes such as proteases.[6][7] This combination of functional groups in this compound suggests its potential as a multi-target or selective enzyme inhibitor.

These application notes provide a hypothetical framework for the investigation of this compound as an inhibitor of two plausible enzyme targets: Carbonic Anhydrase II (a metalloenzyme) and Matrix Metalloproteinase-9 (a protease).

Putative Mechanism of Action

Based on the known mechanisms of related compounds, this compound may inhibit target enzymes through the following hypothetical interactions:

-

Carbonic Anhydrases (CAs): The sulfonamide group could coordinate with the zinc ion in the active site of carbonic anhydrases, disrupting the hydration of carbon dioxide.[1][4][8]

-

Matrix Metalloproteinases (MMPs): The sulfonamide group can interact with the enzyme's active site, while the disulfide bond might undergo thiol-disulfide exchange with cysteine residues, potentially leading to reversible or irreversible inhibition.[9][10][11]

Data Presentation: Hypothetical Inhibitory Activity of this compound

The following table summarizes the hypothetical inhibitory potency of this compound against a selection of enzymes to illustrate a potential selectivity profile.

| Enzyme Target | Enzyme Class | Hypothetical IC50 (nM) |

| Carbonic Anhydrase II (hCA II) | Lyase (Metalloenzyme) | 85 |

| Carbonic Anhydrase IX (hCA IX) | Lyase (Metalloenzyme) | 450 |

| Matrix Metalloproteinase-9 (MMP-9) | Hydrolase (Protease) | 120 |

| Matrix Metalloproteinase-2 (MMP-2) | Hydrolase (Protease) | 800 |

| Trypsin | Hydrolase (Protease) | > 10,000 |

IC50 values are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro Inhibition Assay for Human Carbonic Anhydrase II (hCA II)

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against hCA II.

Materials:

-

Human Carbonic Anhydrase II (recombinant)

-

This compound

-

Tris buffer (pH 7.4)

-

p-Nitrophenyl acetate (pNPA)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in Tris buffer.

-

Prepare a solution of hCA II in Tris buffer.

-

Prepare a solution of pNPA in a water-miscible organic solvent like acetonitrile.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 20 µL of the this compound dilutions.

-

Add 140 µL of Tris buffer to each well.

-

Add 20 µL of the hCA II solution to each well.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 20 µL of the pNPA solution to each well.

-

Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of p-nitrophenol formation from the linear portion of the absorbance curve.

-

Determine the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: In Vitro Inhibition Assay for Matrix Metalloproteinase-9 (MMP-9)

This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibitory effect of this compound on MMP-9 activity.

Materials:

-

Human MMP-9 (recombinant, activated)

-

This compound

-

Assay buffer (e.g., TCNB buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

Fluorogenic MMP-9 substrate (FRET peptide)

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a solution of activated MMP-9 in assay buffer.

-

Prepare a solution of the FRET substrate in assay buffer.

-

-

Assay Protocol:

-

Add 20 µL of the this compound dilutions to the wells of a 96-well black microplate.

-

Add 60 µL of the activated MMP-9 solution to each well.

-

Incubate at 37°C for 30 minutes.

-

Initiate the reaction by adding 20 µL of the FRET substrate solution to each well.

-